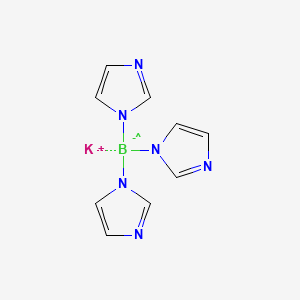

Potassium tri(1H-imidazol-1-yl)hydroborate

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

InChI |

InChI=1S/C9H9BN6.K/c1-4-14(7-11-1)10(15-5-2-12-8-15)16-6-3-13-9-16;/h1-9H;/q-1;+1 | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKOUUQNTWYRPFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](N1C=CN=C1)(N2C=CN=C2)N3C=CN=C3.[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BKN6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies for Potassium Tri 1h Imidazol 1 Yl Hydroborate and Analogous Ligands

General Synthesis Strategies via Borohydride (B1222165) Reactivity

The foundational approach to synthesizing poly(azolyl)borate ligands relies on the reaction between an alkali metal borohydride and an azole. This can be performed under various conditions, including solvent-free melts or in solution.

The most common and direct method for preparing potassium tri(1H-imidazol-1-yl)hydroborate is analogous to the well-established Trofimenko synthesis of potassium tris(pyrazolyl)borate. wikipedia.orgnih.gov This procedure typically involves the direct, solvent-free reaction of potassium borohydride (KBH₄) with an excess of molten imidazole (B134444). researchgate.net The reaction proceeds with the evolution of hydrogen gas as the imidazole units sequentially substitute the hydrogen atoms on the borohydride core. wikipedia.org

This "melt" synthesis is often carried out at elevated temperatures (e.g., ~200 °C) for an extended period to ensure the complete formation of the tris-substituted product. nih.gov Upon completion, the excess imidazole can be removed by sublimation in vacuo or by washing with a suitable solvent like hot toluene, yielding the desired potassium salt. researchgate.net

| Reactants | Conditions | Product |

| Potassium borohydride (KBH₄) | Molten, excess imidazole, ~200 °C | This compound |

| Imidazole (C₃H₄N₂) | Solvent-free | K[HB(Im)₃] |

While the melt method is common, solution-phase syntheses offer alternatives that can be advantageous, particularly when dealing with thermally sensitive precursors. These reactions can be performed in high-boiling point solvents. For analogous poly(pyrazolyl)borate ligands, microwave-assisted synthesis has emerged as a modern, efficient alternative to classical reflux methods. researchgate.netzu.edu.ly This technique significantly reduces reaction times from hours to minutes and can lead to higher yields. zu.edu.ly In a typical microwave-assisted procedure for a related scorpionate, potassium borohydride and the azole are heated in a microwave reactor, with parameters such as temperature, time, and power being carefully controlled to optimize product formation. researchgate.netzu.edu.ly For instance, the synthesis of potassium hydrotris(3,5-dimethyl-1H-pyrazol-1-yl)borate (KTp*) has been successfully achieved with high yield by heating the reactants for a few minutes at 200°C under 1000 Watt microwave irradiation. zu.edu.ly

Functionalization and Derivatization Approaches for Imidazolylhydroborates

The versatility of imidazolylhydroborate ligands is greatly expanded through functionalization, which can be achieved by using substituted imidazole precursors or by directly modifying the azolyl rings.

To generate imidazolylhydroborate ligands with specific steric and electronic properties, chemists often begin by synthesizing substituted imidazole precursors. nih.gov A common strategy involves N-alkylation or N-arylation of the imidazole ring. For example, N-benzylimidazole and N-mesitylimidazole have been prepared and used as precursors for more complex borate (B1201080) species. mdpi.comunicam.it The synthesis of N-substituted imidazoles can be accomplished through various standard organic chemistry methods. Another approach involves the coupling of an N-substituted imidazole with a boron-containing precursor, as demonstrated in the synthesis of imidazolium (B1220033) salts that serve as precursors for N-heterocyclic carbenes (NHCs). research-nexus.netorientjchem.org

Table of Substituted Imidazole Precursors

| Precursor | Method of Preparation | Resulting Ligand Type |

|---|---|---|

| 1-phenyl-1H-imidazole | Coupling with 2-(3-Bromopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane orientjchem.org | Imidazolium salt precursor orientjchem.org |

| 2-(1H-imidazol-1-yl)pyrimidine | Coupling with 2-(3-Bromopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane orientjchem.org | Imidazolium salt precursor orientjchem.org |

| N-benzylimidazole | N-alkylation of imidazole | Used in synthesis of zwitterionic borates mdpi.com |

Introducing substituents directly onto the carbon atoms of the imidazole ring allows for fine-tuning of the ligand's electronic properties. While the parent poly(azolyl)borates are well-established, significant attention has been given to analogues with functionalized rings. nih.gov For instance, related trihydro(pyrazolyl)borates bearing strongly electron-withdrawing groups, such as nitro (NO₂) and trifluoromethyl (CF₃), have been synthesized. nih.gov The preparation of Na[H₃B(3-(NO₂)pz)] and Na[H₃B(5-(CF₃)pz)] showcases that azoles with such substituents can be successfully incorporated into a borate framework, paving the way for analogous imidazolyl systems. nih.gov This approach allows for the creation of ligands with modified donor strengths. nih.govnih.gov

Preparation of Zwitterionic Imidazolium Trihydridoborate Species

A distinct class of related compounds are zwitterionic imidazolium borates. These are not salts like this compound, but are neutral molecules containing both a positively charged imidazolium ring and a negatively charged borate moiety.

The synthesis of these species is achieved through the direct addition of a borane (B79455) adduct, such as BH₃•THF, to N-substituted imidazoles. mdpi.comnih.govresearchgate.net For example, the reaction of BH₃•THF with N-benzylimidazole or N-mesitylimidazole leads to the formation of (3-benzyl-imidazolium-1-yl)trihydridoborate and (3-mesityl-imidazolium-1-yl)trihydridoborate, respectively. mdpi.comunicam.itresearchgate.net These reactions are typically one-step procedures and yield stable, zwitterionic adducts whose structures have been confirmed by various spectroscopic methods and X-ray crystallography. mdpi.comnih.govresearchgate.net

Synthesis of Zwitterionic Imidazolium Trihydridoborates mdpi.com

| N-Substituted Imidazole | Reagent | Zwitterionic Product |

|---|---|---|

| N-benzylimidazole | BH₃•THF | (3-benzyl-imidazolium-1-yl)trihydridoborate |

These zwitterionic compounds are of interest as they can serve as precursors to borate-functionalized N-heterocyclic carbenes (NHCs). mdpi.comresearchgate.net

Ligand Transfer Agent Preparations

The utility of this compound, often abbreviated as K[HB(Im)₃], and its analogous scorpionate ligands lies in their capacity to act as versatile ligand transfer agents. This process typically involves a salt metathesis reaction where the potassium salt of the tris(azolyl)borate ligand is reacted with a metal halide or another suitable metal precursor. The thermodynamic driving force for this reaction is often the precipitation of a potassium salt (e.g., KCl, KBr) in a suitable organic solvent, leading to the formation of the desired metal-ligand complex.

The general principle of these ligand transfer reactions can be illustrated by the reaction of a potassium tris(azolyl)borate with a generic metal halide (MXn):

n K[HB(R-Az)₃] + MXn ⟶ M[HB(R-Az)₃]n + n KX

Here, "R-Az" represents a substituted or unsubstituted imidazole or pyrazole (B372694) ring. The stoichiometry and the resulting complex's geometry are influenced by the steric bulk of the substituents on the azole rings and the coordination preferences of the metal center.

While the direct use of this compound in simple ligand transfer reactions to form neutral complexes is less documented than its more sterically hindered pyrazolyl counterparts, its role as a foundational precursor is well-established. A key synthetic application involves its use as a starting material for more complex, second-generation ligands. For instance, the seminal work by Fehlhammer and colleagues demonstrated that potassium hydrotris(imidazol-1-yl)borate can undergo a threefold alkylation with Meerwein's salt ([Me₃O]BF₄). nih.gov This reaction transforms the imidazolyl moieties into N-alkylimidazolylidenes, yielding a tris(carbene)borate ligand, which can then be transferred to a metal center. nih.gov

The preparations of analogous ligand-metal complexes, particularly with the widely studied tris(pyrazolyl)borate (Tp) ligands, provide a clear framework for understanding the potential of K[HB(Im)₃] as a transfer agent. These reactions are typically straightforward and high-yielding. For example, silver(I) complexes, which are valuable as transmetalation reagents themselves, are readily prepared by reacting the potassium salt of the scorpionate ligand with silver nitrate (B79036) in a solvent like acetonitrile (B52724). jcsp.org.pk Similarly, transition metal complexes of iron, cobalt, and zinc have been synthesized by reacting the corresponding potassium tris(pyrazolyl)borate salt with a metal halide. jcsp.org.pknih.gov

The following tables summarize representative preparations of metal complexes using potassium tris(azolyl)borate ligand transfer agents. These examples, primarily featuring the analogous pyrazolylborate ligands, illustrate the common synthetic strategies applicable to this class of compounds.

Table 1: Preparation of a Silver(I) Tris(pyrazolyl)borate Complex

| Parameter | Details |

| Target Complex | [Ag(Tp)] |

| Ligand Transfer Agent | Potassium tris(3,5-dimethyl-1-pyrazolyl)borohydride (KTp) |

| Metal Precursor | Silver Nitrate (AgNO₃) |

| Solvent | Acetonitrile (CH₃CN) |

| Procedure | A solution of AgNO₃ in acetonitrile is added dropwise to a solution of KTp* in the same solvent. The mixture is stirred overnight in the dark at room temperature, leading to the precipitation of the product. |

| Yield | 79.85% jcsp.org.pk |

| Reference | jcsp.org.pk |

Table 2: Preparation of a Zinc(II) Tris(pyrazolyl)borate Complex

| Parameter | Details |

| Target Complex | [TppyZnCl] |

| Ligand Transfer Agent | Potassium tris[3-(2-pyridyl)-pyrazolyl]borate (KTppy) |

| Metal Precursor | Zinc Chloride (ZnCl₂) |

| Solvent | Methanol (B129727) (CH₃OH) |

| Procedure | A solution of the ligand in methanol is added to a solution of anhydrous ZnCl₂ in methanol, resulting in the immediate formation of a white precipitate. The product is isolated after stirring for 2 hours. |

| Yield | 77% nih.gov |

| Reference | nih.gov |

Table 3: Preparation of an Iron(III) Tris(pyrazolyl)borate Complex

| Parameter | Details |

| Target Complex | [Fe(Tp)Cl₂] |

| Ligand Transfer Agent | Silver tri(1-pyrazolyl)borohydride (AgTp) (prepared from KTp) |

| Metal Precursor | Iron(III) Chloride (FeCl₃) |

| Solvent | Acetonitrile (CH₃CN) |

| Procedure | The synthesis involves an anion exchange reaction where the pre-formed silver salt of the ligand (AgTp) is reacted with a metal halide in acetonitrile. |

| Yield | Not specified jcsp.org.pk |

| Reference | jcsp.org.pk |

These methodologies highlight the general utility of potassium tris(azolyl)borates as effective transfer agents for installing tripodal ligands onto a wide range of metal centers, a principle that extends to the foundational compound, this compound.

Iii. Coordination Chemistry of the Tri 1h Imidazol 1 Yl Hydroborate Ligand

Ligand Architecture and Donor Set Versatility

The unique architecture of the tri(1H-imidazol-1-yl)hydroborate ligand, stemming from the arrangement of its three nitrogen-donor imidazole (B134444) rings around a central borohydride (B1222165) core, provides a versatile platform for coordination chemistry.

The defining feature of the tri(1H-imidazol-1-yl)hydroborate ligand is its capacity for tripodal chelation. The three imidazole groups are attached to a central boron atom, creating a pre-organized, facial-capping geometry. nih.govwikipedia.org This arrangement allows the three nitrogen atoms (specifically the N3 atoms of the imidazole rings) to bind to a single metal center in a tridentate, facial manner, much like the grip of a scorpion's claw, hence the name "scorpionate" ligand. wikipedia.org

This tripodal binding enforces a specific coordination geometry on the metal center, typically resulting in an octahedral or pseudo-octahedral environment when three other ligands are present. The chelate effect of this multidentate ligand contributes significantly to the thermodynamic stability of the resulting metal complexes. The flexibility of the B-N bonds allows for some variation in the "cone angle" of the ligand, enabling it to adapt to the steric requirements of different metal ions and co-ligands. The use of N-donor ligands, like imidazole, is extensive in the formation of coordination polymers and complexes, where they can create diverse structural motifs such as linear, zigzag, and helical chains. azom.commdpi.com

The coordination chemistry of tri(1H-imidazol-1-yl)hydroborate is often compared to its more famous pyrazolyl-based cousins, hydrotris(pyrazol-1-yl)borate ([Tp]⁻) and hydrotris(3,5-dimethylpyrazol-1-yl)borate ([Tp*]⁻). wikipedia.orgcapes.gov.br While sharing the same tripodal N₃ donor set and facial coordination mode, key differences arise from the electronic properties of the heterocyclic rings.

Imidazole is generally considered a stronger σ-donor than pyrazole (B372694) due to the presence of the second nitrogen atom in the ring. This enhanced electron-donating ability can influence the properties of the resulting metal complexes. For instance, in nickel nitrosyl complexes, tris(carbene)borate ligands with imidazol-2-ylidene donors were found to be stronger donors than their pyrazolyl-based counterparts, as evidenced by lower N-O stretching frequencies in their IR spectra. nih.gov

Triazole-based ligands, such as those derived from 1,2,4-triazole, introduce further variations, possessing coordination features that are a hybrid of imidazoles and pyrazoles. azom.com The donor strength of tris(carbene)borate ligands has been shown to follow the order: imidazol-2-ylidene > benzimidazol-2-ylidene > 1,3,4-triazol-2-ylidene, demonstrating that the nature of the azole ring significantly tunes the electronic environment of the coordinated metal. nih.gov These differences in electron-donating capacity affect the redox potentials, spectroscopic characteristics, and reactivity of the metal centers. nih.govmdpi.com

| Ligand Family | Heterocycle | Key Features in Coordination |

| Imidazolylborates | Imidazole | Strong σ-donor properties; forms stable tripodal complexes. azom.comnih.gov |

| Pyrazolylborates | Pyrazole | Highly versatile and widely studied; sterically tunable via substitution (e.g., Tp vs. Tp*). wikipedia.orgnih.gov |

| Triazolylborates | Triazole | Coordination properties are a hybrid of imidazole and pyrazole characteristics. azom.com |

Modifying the imidazole ring by introducing different heteroatoms allows for significant tuning of the ligand's properties. A prime example is the substitution of the C2-hydrogen with a sulfur atom to create an imidazole-2-thione moiety. This transforms the ligand from a pure N-donor system to a potential S-donor or mixed N/S-donor system.

The ligand tris(2-sulfanylidene-1H-imidazol-1-yl)hydroborate, also known as hydrotris(thioxoimidazolyl)borate ([Tm]⁻), exemplifies this change. In this system, the donor set can shift from the "hard" nitrogen atoms to the "soft" sulfur atoms. The potassium salt of a methylated version, hydrotris(3-methyl-2-thioxo-1-imidazolyl)borate (KTm), has been used as a ligand transfer agent to synthesize silver(I) complexes, demonstrating the efficacy of the soft S₃-donor set in coordinating to soft metal ions. acs.org Tripodal scaffolds featuring three imidazole thione groups have been specifically designed for Cu(I) chelation, highlighting the affinity of the thione group for soft metals. nih.gov This substitution dramatically alters the coordination preference of the ligand, making it suitable for stabilizing different types of metal centers compared to its purely N-donor parent.

Complexation with Transition Metals

The tri(1H-imidazol-1-yl)hydroborate ligand and its derivatives form stable complexes with a variety of transition metals.

The soft nature of the Silver(I) ion makes it an interesting candidate for complexation with both N- and S-donor scorpionate ligands. While simple Ag(I) complexes with standard tris(pyrazolyl)borates have been reported, detailed structural characterization was initially lacking. acs.org

More targeted research has focused on the S-donor analogue, hydrotris(3-methyl-2-thioxo-1-imidazolyl)borate ([Tm]⁻), to prepare silver(I) derivatives. The potassium salt, KTm, serves as an effective transfer agent for the [Tm]⁻ ligand. This has led to the successful synthesis of the silver(I) derivatives [Ag(Tm)]n and [Ag(Tm)(PPh₃)]. acs.org The formation of these complexes underscores the principle of matching soft donors (sulfur) with soft metal acceptors (Ag⁺). Investigations into silver complexes have been motivated by their potential antibacterial properties, where weak Ag-N and Ag-O bonds are considered important for activity. researchgate.net

| Silver(I) Complex | Ancillary Ligand | Scorpionate Ligand | Key Feature | Reference |

| [Ag(Tm)]n | None | [Tm]⁻ (S₃-donor) | Polymeric structure with S-coordination. | acs.org |

| [Ag(Tm)(PPh₃)] | Triphenylphosphine (PPh₃) | [Tm]⁻ (S₃-donor) | Monomeric complex with S-coordination. | acs.org |

The coordination chemistry of scorpionate ligands with oxophilic early transition metals like those in Group 4 (Ti, Zr, Hf) is an area of growing interest. These metals, typically in their +4 oxidation state, require strongly donating, sterically accessible ligands.

Zirconium complexes have been synthesized using the related tris(oxoimidazolyl)hydroborato ligands, which serve as L₂X [O₃] donors, creating an oxygen-rich coordination environment around the metal. nih.gov For example, the reaction of [ToMeBenz]Na with CpZrCl₃ yields Cp[ToMeBenz]ZrCl₂, and the metathesis of ZrCl₄ with [ToRBenz]Na (R = MeBenz, But) produces the half-sandwich compounds [ToRBenz]ZrCl₃. nih.gov While these are oxygen-donor analogues, they demonstrate the viability of the tris(azolyl)borate framework in stabilizing organometallic Group 4 compounds.

The high oxophilicity of hafnium and zirconium presents a challenge, often requiring highly nucleophilic ligands to stabilize the metal center. mdpi.com Research into chelators for medical radionuclides like Zirconium-89 has spurred the development of ligands that can satisfy the high coordination number (often 8) of Zr(IV). americanelements.comnih.govmdpi.com While desferrioxamine (DFO) is common, its hexadentate nature may leave the Zr⁴⁺ center exposed. nih.gov This highlights the potential for well-designed, encapsulating tripodal ligands like the tri(imidazolyl)hydroborates to provide a stable coordination sphere for these hard, electropositive metals. Specific complexes of the parent tri(1H-imidazol-1-yl)hydroborate ligand with Group 4 metals remain a specialized area, with related systems pointing towards feasible synthetic routes and stable products.

Formation of Chelating Dicarbene and N-Heterocyclic Carbene (NHC) Complexes

The transformation of imidazolyl groups within a scorpionate ligand framework into N-heterocyclic carbenes (NHCs) gives rise to tris(carbene)borate ligands. These ligands are exceptionally strong σ-donors, even more so than their widely used tris(pyrazolyl)borate counterparts. nih.gov The synthesis of these NHC-based ligands typically involves the deprotonation of the corresponding imidazolium (B1220033) salt precursors. rsc.orgnih.gov For instance, tris(imidazolium) salt precursors can be synthesized and subsequently treated with a base to generate the free chelating tris(carbene) ligand in situ for complexation with a metal center. science.gov

Tris(carbene)borate ligands, such as phenyltris(3-methylimidazol-2-yl)borate, are noted for their ability to form stable octahedral complexes with various transition metals. researchgate.net The robust and highly tunable nature of these ligands, both sterically and electronically, makes them valuable in coordination chemistry. nih.govresearchgate.net The donor strength of different tris(carbene)borate ligands has been systematically evaluated by examining the N-O stretching frequency (ν(NO)) in four-coordinate nickel nitrosyl ({NiNO}¹⁰) complexes. nih.gov This analysis revealed that the donor strength follows the order: imidazol-2-ylidene > benzimidazol-2-ylidene > 1,3,4-triazol-2-ylidene, demonstrating the wide range of electronic properties accessible by modifying the heterocycle. nih.gov

These ligands are capable of chelating to a metal center in a tridentate fashion, similar to the classic scorpionate ligands. science.gov The resulting complexes have shown utility in stabilizing high-valent metal centers and have been explored in the context of developing new catalysts with enhanced stability. nih.gov The coordination chemistry of tris(NHC)borates has even been extended to the f-block elements, highlighting their potential as alternatives to traditional cyclopentadienyl (B1206354) ligands in organolanthanide chemistry. nih.gov

| Ligand Type | Precursor | Method of Carbene Formation | Key Feature |

| Tris(carbene)borate | Tris(imidazolium) salt | Deprotonation | Strong σ-donor properties |

| Chelating bis-NHC | Methylene-bridged bis(imidazolium) halide | Reaction with metal precursor | Forms stable chelate rings |

Lanthanide/Aluminum Heterobimetallic Complexes Utilizing Related Ligands

The design of heterobimetallic complexes, particularly those containing both a lanthanide (Ln) and a main group element like aluminum (Al), is a challenging area of synthesis aimed at creating species with unique reactivity derived from the synergistic interaction between the two different metal centers. nih.gov While direct examples using tri(1H-imidazol-1-yl)hydroborate are not prominent in the cited literature, extensive work with the closely related hydrotris(1-pyrazolyl)borate (Tp) ligands provides significant insight into the formation and reactivity of such complexes. researchgate.net

Molecular Ln/Al heterobimetallic trihydrides of the formula [Ln(Tp)₂(μ-H)₂Al(H)(N″)] (where N″ = N(SiMe₃)₂) have been successfully synthesized. nih.gov These complexes are prepared through the insertion of aminoalane into the lanthanide-amide bond of a [Ln(Tp)₂(N″)] precursor. nih.gov This synthetic strategy provides a straightforward route to a range of Ln/Al hydrides. nih.gov

Careful ligand design is crucial for stabilizing the highly electrostatic Ln(III) and Al(III) cations, which are often bridged by small hydride ions. nih.gov The tripodal, tridentate nature of scorpionate ligands like Tp is ideal for providing this stability. researchgate.net Reactivity studies of these Ln/Al heterobimetallic hydrides demonstrate cooperative behavior between the metal centers, enabling catalytic activities, such as the dehydrocoupling of amine-boranes, that are not observed with their monometallic counterparts. nih.gov The chemistry of tris(carbene)borate ligands has also been extended to lanthanides, with studies showing that these "soft" donor ligands form more covalent bonds with lanthanide ions compared to their "hard" nitrogen-donor pyrazolylborate analogues. nih.gov

Complexation with Main Group (p-block) Elements

The tri(1H-imidazol-1-yl)hydroborate ligand and its derivatives have been used to form complexes with a variety of p-block elements. The nature of the resulting structures and the interactions between the soft donor atoms of the ligand and the heavy metal centers are of particular interest.

Thallium(I) Complexes

Thallium(I) complexes of poly(pyrazolyl)borate ligands are often used as stable, mild ligand transfer reagents. strath.ac.uk The hydrotris(imidazolyl)borate ligand, however, exhibits unique coordination behavior with thallium(I). Unlike the chelating nature of its pyrazolyl analogue, the hydrotris(imidazolyl)borate ligand acts as a bridging ligand. hhu.de

The first structurally authenticated tris(imidazolyl)borate metal complex was hydrotris(imidazolyl)boratothallium(I). hhu.deresearchgate.net In its solid-state structure, the ligand bridges three different thallium atoms, resulting in the formation of one-dimensional, twisted ladder-like strands. hhu.deresearchgate.net This bridging is a consequence of the geometry of the imidazolyl group, which, unlike the pyrazolyl group, cannot form a stable chelate ring with a single metal center in this system. hhu.de The Tl-N bond distances in this complex fall within the typical range observed for thallium-scorpionate complexes. hhu.de The packing of these strands is likely governed by electrostatic interactions between the thallium ions and the π-systems of the imidazolyl rings. hhu.de Thallium(I) complexes of related scorpionate ligands, such as those with pyridyl or trifluoromethyl-substituted pyrazolyl arms, have also been synthesized and studied to compare their structural and spectroscopic features. nih.gov

Indium(III) Complexes

The coordination chemistry of indium(III) with scorpionate ligands has been explored, primarily with pyrazolyl-based systems. acs.orgrsc.org For example, indium(III) complexes with the dihydrobis(pyrazolyl)borate ligand, [H₂B(pz)₂]⁻, have been synthesized, including dimeric structures like {[H₂B(pz)₂]In(CH₃)Cl}₂ and monomeric species such as [H₂B(pz)₂]In(CH₃)₂. acs.org A review of the field indicates that a range of gallium(III) and indium(III) complexes with various poly(pyrazolyl)borate ligands have been characterized. acs.org While specific structural reports on indium(III) with the tri(1H-imidazol-1-yl)hydroborate ligand are less common in the surveyed literature, the established chemistry of related scorpionates suggests that such complexes are readily accessible. strath.ac.ukrsc.org For instance, mononuclear indium(III) complexes with terpyridine ligands, which are also strong chelating N-donors, have been synthesized and characterized, demonstrating indium's affinity for such coordination environments. rsc.org

Bismuth(III) Complexes: Mononuclear and Binuclear Architectures

Bismuth(III), a heavy p-block element, forms structurally diverse complexes with scorpionate ligands. nih.govresearchgate.netresearchgate.net The use of a "soft" scorpionate ligand, tris(3-tert-butyl-2-sulfanylidene-1H-imidazol-1-yl)hydroborate ([TmᵗBu]⁻), which features sulfur donor atoms, has enabled the synthesis of both mononuclear and binuclear bismuth(III) architectures. nih.govresearchgate.net

Recrystallization of the complex from a coordinating solvent mixture like methanol (B129727)/dichloromethane yields the mononuclear species [Bi(TmᵗBu)Cl₂(MeOH)]. nih.gov In this complex, the bismuth center adopts a distorted octahedral geometry with a {BiᴵᴵᴵS₃Cl₂O} donor set. nih.gov The distortion is attributed to the presence of a stereochemically active lone pair on the bismuth atom. nih.gov

In contrast, using a non-coordinating solvent leads to the formation of a binuclear complex, [Bi(TmᵗBu)Cl(μ-Cl)]₂. nih.gov This structure consists of two bismuth centers bridged by two chloride ligands. Each bismuth atom is coordinated by three sulfur atoms from the scorpionate ligand and three chloride ions (one terminal, two bridging), resulting in a {BiᴵᴵᴵS₃Cl₃} coordination environment. nih.gov The binuclear structure remains intact in non-coordinating solvents, as confirmed by NMR spectroscopy. nih.gov The ability to isolate either a mononuclear or binuclear complex by simply changing the crystallization solvent highlights the flexible coordination geometry afforded by this soft scorpionate ligand when complexed with bismuth(III). nih.govresearchgate.net

| Complex | Formula | Architecture | Key Structural Feature |

| Mononuclear Bismuth(III) | [Bi(TmᵗBu)Cl₂(MeOH)] | Mononuclear | Distorted octahedral geometry due to a stereochemically active lone pair. nih.gov |

| Binuclear Bismuth(III) | [Bi(TmᵗBu)Cl(μ-Cl)]₂ | Binuclear | Two bismuth centers bridged by two chloride ligands. nih.gov |

Examination of Soft Donor-Heavy Metal Interactions

The interaction between soft donor atoms (like sulfur) on the ligand and heavy, soft p-block metal ions (like thallium(I) and bismuth(III)) is a key aspect of their coordination chemistry. strath.ac.uknih.gov The use of sulfur-containing imidazolylborate ligands, such as tris(3-tert-butyl-2-sulfanylidene-1H-imidazol-1-yl)hydroborate ([TmᵗBu]⁻), provides a platform to study these interactions directly. nih.govresearchgate.net

The flexibility of these soft scorpionate ligands allows them to accommodate the steric and electronic requirements of heavy p-block elements. nih.govresearchgate.net The preference of soft metals like Bi(III) and Tl(I) for soft donors like sulfur over harder donors like nitrogen or oxygen is a well-established principle in coordination chemistry. This is evident in the stable complexes formed with thioether and selenoether ligands as well. researchgate.net The study of these interactions is crucial for understanding the fundamental coordination chemistry of heavy elements and for designing new materials and catalysts. strath.ac.uknih.govresearchgate.net

Development of Coordination Polymers and Metal-Organic Frameworks (MOFs)

The tri(1H-imidazol-1-yl)hydroborate anion, [HB(im)₃]⁻, is a versatile tridentate ligand that has been utilized in the construction of discrete coordination complexes, including sophisticated metal-organic cages. These cages can be considered zero-dimensional coordination polymers. A notable example is its use in the post-synthetic modification of a heterometallic palladium-copper assembly, leading to the formation of a well-defined, functional capsule.

Detailed Research Findings:

A key area of research has been the use of the tri(1H-imidazol-1-yl)hydroborate ligand to cap and functionalize pre-assembled coordination structures. In one significant study, a heterometallic tube-like structure, Pd₃Cu₆L1₆ (where L1 is N,N'-(butane-1,4-diyl)bis(1-(1H-imidazol-4-yl)methanimine)), was synthesized. researchgate.net This initial structure possesses reactive sites that allow for further chemical transformation.

The introduction of potassium tri(1H-imidazol-1-yl)hydroborate to this system results in a post-synthetic modification, where the [HB(im)₃]⁻ ligand acts as a capping agent. researchgate.net This reaction yields a bicapped Pd₃Cu₆L1₆L2₂ capsule, where L2 represents the tri(1H-imidazol-1-yl)hydroborate ligand. The resulting capsule exhibits an Edshammer polyhedral structure. researchgate.net

The formation of this molecular capsule demonstrates the utility of the tri(1H-imidazol-1-yl)hydroborate ligand in creating complex, cage-like architectures. The three coordinating nitrogen atoms of the imidazolyl groups allow it to effectively cap the open faces of the parent structure, leading to a more enclosed and functional molecular entity.

The properties of the resulting capsule are of significant interest. Research has shown that these bicapped capsules are capable of selectively encapsulating tetrahedral anions. researchgate.net This selective binding is a direct consequence of the size, shape, and electronic environment of the cavity created by the coordination of the tri(1H-imidazol-1-yl)hydroborate ligands. Such host-guest chemistry is a hallmark of well-designed coordination cages and highlights the potential for these materials in areas such as sensing and molecular transport.

The structural and functional modifications induced by the tri(1H-imidazol-1-yl)hydroborate ligand are summarized in the table below.

| Feature | Initial Structure (Pd₃Cu₆L1₆) | Modified Structure (Pd₃Cu₆L1₆L2₂) |

| Ligands | N,N'-(butane-1,4-diyl)bis(1-(1H-imidazol-4-yl)methanimine) (L1) | L1 and tri(1H-imidazol-1-yl)hydroborate (L2) |

| Structure | Tube-like | Bicapped capsule (Edshammer polyhedron) |

| Key Property | Open, reactive structure | Selective encapsulation of tetrahedral anions |

Below is a table detailing the crystallographic information for a representative compound.

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) ** | β (°) | γ (°) ** |

| Pd₃Cu₆L1₆L2₂ Capsule | C₁₀₂H₁₂₄B₂Cu₆N₄₂Pd₃ | Not specified in search results | Not specified in search results | Not specified in search results | Not specified in search results | Not specified in search results | Not specified in search results | Not specified in search results | Not specified in search results |

Iv. Structural Elucidation and Spectroscopic Characterization of Tri 1h Imidazol 1 Yl Hydroborate Complexes

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction stands as the definitive method for determining the precise solid-state structure of these complexes, offering insights into coordination geometries, bond parameters, and ligand conformation.

The tri(1H-imidazol-1-yl)hydroborate ligand, acting as a tripodal donor, can facilitate various coordination geometries around a central metal ion, largely influenced by the metal's size, electronic configuration, and the presence of other ligands. While direct structural data for a wide array of tri(1H-imidazol-1-yl)hydroborate complexes is specialized, analysis of analogous tripodal N-donor ligand systems provides a strong basis for expected geometries.

For instance, related tripodal ligands are known to form five-coordinate complexes exhibiting distorted trigonal bipyramidal geometry. nih.govresearchgate.netnih.gov In such structures, three nitrogen donors from the tripodal ligand typically occupy the equatorial positions, while the apical positions are filled by another part of the ligand and an additional co-ligand. nih.govnih.gov In other systems, such as with copper(II) and cobalt(II), ligands with similar donor sets are known to enforce a tetrahedral structure. researchgate.netjcsp.org.pk For larger ions like lanthanides, higher coordination numbers are common, with related tris(pyrazolyl)hydroborate ligands forming nine-coordinate complexes. rsc.org The thallium(I) complex of hydrotris(imidazolyl)borate demonstrates the ligand's versatility, where it bridges three separate metal atoms, resulting in a complex one-dimensional, twisted ladder-like polymer in the solid state. researchgate.net The coordination environment can range significantly, from distorted tetrahedral and octahedral to seesaw or even high-coordinate icosahedral geometries in lanthanide complexes. nih.gov

Table 1: Examples of Coordination Geometries in Metal Complexes with Tripodal N-Donor Ligands

| Metal Ion | Ligand System | Coordination Geometry |

| Cobalt(II) | Tris(triazolyl)methylamine | Distorted Trigonal Bipyramidal nih.govnih.gov |

| Copper(I) | Tris(pyrazolyl)methane | Distorted Tetrahedral mdpi.com |

| Thallium(I) | Hydrotris(imidazolyl)borate | Bridging, Polymeric researchgate.net |

| Europium(III) | Tris(pyridyl)pyrazolylborate | Nine-coordinate rsc.org |

| Dysprosium(III) | Hydrotris(furyl)pyrazolylborate | Icosahedral nih.gov |

Analysis of Intramolecular Bond Lengths and Angles

Detailed X-ray analysis allows for the precise measurement of the distances between atoms (bond lengths) and the angles between bonds. These parameters are fundamental to describing the coordination sphere of the metal. In a representative five-coordinate cobalt(II) complex with a related tripodal ligand, the apical N-atom donors form an angle of nearly 180° (178.95°) with respect to the central cobalt ion. nih.govnih.gov The bond lengths between the metal and the donor atoms from the ligand provide insight into the strength and nature of the coordination. For example, in a borane (B79455) adduct formed from an imidazolium-phenolate, the B-O bond length was measured at 1.522 Å, while the B-C bonds were found to be in the range of 1.643 to 1.649 Å. researchgate.net These values are crucial for comparing related structures and understanding electronic effects.

The tri(1H-imidazol-1-yl)hydroborate ligand is not rigid and can adopt different conformations upon binding to a metal center. The orientation of the three imidazole (B134444) rings relative to each other and to the B-H bond can vary. In some complexes, the terminal groups of a tripodal ligand rotate away from a co-ligand, creating an open coordination site, while in others they may form a protective pocket. nih.gov A fascinating conformational change known as a 1,2-borotropic shift has been observed in related high-coordinate lanthanide complexes. nih.gov This rearrangement involves the migration of the boron atom from one pyrazolyl nitrogen to another, transforming the ligand's coordination mode and occurring under conditions of significant steric crowding around the metal center. nih.gov Quantum chemical calculations and detailed structural analysis are often required to understand these complex conformational behaviors. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of tri(1H-imidazol-1-yl)hydroborate complexes in solution and for studying their dynamic behavior.

¹H and ¹³C NMR: These standard NMR techniques are used to characterize the organic framework of the ligand. In ¹H NMR spectra of related imidazole-containing ligands, the protons of the imidazole ring typically appear in the 6.8–7.6 ppm region. nih.gov The ¹³C atoms of the imidazole fragment are observed between 119 and 139 ppm. nih.gov The equivalence or non-equivalence of the three imidazole rings on the NMR timescale can indicate whether the ligand is undergoing rapid dynamic processes, such as fluxional behavior where the rings exchange positions. mdpi.com

¹¹B NMR: As a quadrupolar nucleus with 100% natural abundance of its active isotopes (¹¹B and ¹⁰B), boron NMR is essential for studying these complexes. huji.ac.il The chemical shift in ¹¹B NMR is highly sensitive to the coordination number and the electronic environment of the boron atom. sdsu.eduacs.org Generally, four-coordinate boron in borohydride (B1222165) anions (BH₄⁻) appears at a high field (negative ppm values), often as a quintet due to coupling with the four equivalent hydrogens. sdsu.edu The addition of ligands to a tricoordinate boron center causes a significant upfield shift in the spectrum. sdsu.edu

³¹P NMR: When tri(1H-imidazol-1-yl)hydroborate is used in conjunction with phosphorus-containing co-ligands, such as phosphines, ³¹P NMR becomes an invaluable tool. scispace.com The chemical shift and coupling constants in ³¹P NMR provide information about the coordination of the phosphine (B1218219) to the metal center. researchgate.netscispace.com For example, the magnitude of the coupling between phosphorus and metal nuclei like ¹¹⁹Sn or ¹⁰⁹Ag can be measured to probe the metal-phosphine bond. researchgate.netdntb.gov.ua Furthermore, the coupling between two phosphorus atoms (J-coupling) in bidentate phosphine complexes can even help determine the oxidation state of the central nickel atom. nih.gov

¹¹B NMR spectroscopy is the primary method for directly probing the environment around the boron atom. The chemical shift provides a clear indication of its coordination state. Tricoordinate boranes typically have chemical shifts in a lower field region compared to tetracoordinate boron species, which are shifted upfield. sdsu.edu The formation of a tetracoordinate borate (B1201080) center upon synthesis of the ligand from borohydride and imidazole is readily confirmed by this upfield shift. For the parent borohydride anion (BH₄⁻), the boron resonance is found at a high field (around -26 to -45 ppm) and is split into a quintet by the four attached protons. sdsu.edu While ¹¹B NMR confirms the presence and general coordination of boron, more advanced techniques like ¹H-¹¹B Heteronuclear Multiple Bond Correlation (HMBC) can be used to definitively establish connectivity, for instance, by showing a correlation between the B-H proton and the boron atom, or between the boron atom and protons on the attached imidazole rings. nih.gov

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, which includes infrared (IR) and Raman techniques, is a fundamental tool for the characterization of tri(1H-imidazol-1-yl)hydroborate complexes. This method provides critical insights into the molecular structure and the nature of the bonding within these compounds.

A prominent feature in the IR spectra of these complexes is the B-H stretching vibration. researchgate.net For the uncoordinated potassium tri(1H-imidazol-1-yl)hydroborate ligand, this vibration typically manifests as a sharp and intense band around 2450 cm⁻¹. jcsp.org.pk Upon coordination to a metal center, the frequency of the B-H stretch often shifts, which can provide information about the interaction between the metal and the borohydride group. jcsp.org.pk The C-H stretching vibrations of the imidazole rings are also readily identifiable in the 3100-3150 cm⁻¹ region. mdpi.com

Raman spectroscopy offers complementary information, particularly for symmetric vibrations and non-polar bonds that may be weak or inactive in the IR spectrum. For instance, the symmetric breathing modes of the imidazole rings can be more pronounced in Raman spectra. The combined application of IR and Raman spectroscopy allows for a more thorough assignment of vibrational modes and a deeper understanding of the molecular symmetry and structure of these complexes. researchgate.netscilit.com

Table 1: Representative IR Vibrational Frequencies (cm⁻¹) for this compound and a Generic Metal Complex

| Vibrational Mode | K[HB(Im)₃] (Typical) | M[HB(Im)₃]₂ (Typical) |

| ν(B-H) | ~2450 | ~2460-2480 |

| ν(C-H) | ~3125 | ~3130-3145 |

This table provides illustrative data based on typical values reported in the literature.

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique that reveals the local geometric and electronic structure of the absorbing atom. It is particularly useful for examining the coordination environment of metal ions in complexes with ligands such as tri(1H-imidazol-1-yl)hydroborate.

Ligand K-edge XAS for Probing Metal-Ligand Bonding

Ligand K-edge XAS is a direct probe of the covalent interactions between a metal and its surrounding ligands. rsc.orgacs.org By tuning the X-ray energy to the K-edge of a ligand atom, such as nitrogen in the imidazole ring, it is possible to excite core electrons (from the 1s orbital) into unoccupied molecular orbitals with p-character. rsc.orgnih.gov The intensity of these pre-edge absorption features is directly related to the degree of mixing between the ligand's p-orbitals and the metal's d-orbitals, thus quantifying the covalency of the metal-ligand bond. nih.gov

In the context of tri(1H-imidazol-1-yl)hydroborate complexes, Nitrogen K-edge XAS is highly informative. nih.gov The pre-edge features in the N K-edge spectra correspond to transitions into molecular orbitals that are antibonding with respect to the metal-nitrogen interaction. A higher intensity of these pre-edge peaks signifies a greater contribution of nitrogen 2p character to the unoccupied d-orbitals of the metal, which in turn indicates a more covalent M-N bond. rsc.org This technique allows for a detailed investigation of the electronic structure and can be used to compare the nature of metal-ligand bonding across a series of different metal complexes. nih.gov

Table 2: Illustrative Correlation between N K-edge XAS Pre-edge Intensity and M-N Covalency

| Complex Type | Pre-edge Peak Intensity (a.u.) | Inferred M-N Covalency |

| Late First-Row Transition Metal (e.g., Cu(II)) | High | High |

| Mid First-Row Transition Metal (e.g., Fe(II)) | Medium | Moderate |

| Early First-Row/Closed Shell Metal (e.g., Zn(II)) | Low | Low/Primarily Ionic |

This is a generalized, illustrative table demonstrating the principles of Ligand K-edge XAS.

Hirshfeld Surface Analysis for Intermolecular Interactions in Solid-State Structures

Hirshfeld surface analysis is a computational tool used to visualize and quantify the various intermolecular interactions within a crystalline structure. scirp.orgnih.gov This method partitions the crystal space into regions defined by the electron distribution of the molecule of interest relative to its neighbors. scirp.org By mapping properties like the normalized contact distance (d_norm) onto this surface, a detailed picture of intermolecular contacts emerges. uhasselt.be On a d_norm map, red areas indicate contacts shorter than the van der Waals radii, white areas represent contacts at the van der Waals distance, and blue areas denote longer contacts. scirp.org

Table 3: Example of a Quantitative Breakdown of Intermolecular Contacts from Hirshfeld Surface Analysis for a Hypothetical [M(HB(Im)₃)₂] Crystal

| Contact Type | Contribution to Hirshfeld Surface Area (%) |

| H···H | 68.3% |

| H···N/N···H | 15.7% |

| H···C/C···H | 10.4% |

| Other | 5.6% |

This table is based on representative data from a Hirshfeld surface analysis of a similar heterocyclic compound and serves as an illustration. nih.gov

V. Reactivity and Ligand Transformation Pathways of Tri 1h Imidazol 1 Yl Hydroborate Derivatives

Ligand Exchange and Substitution Reactions

Complexes featuring the tri(1H-imidazol-1-yl)hydroborate ligand can undergo ligand exchange and substitution reactions, a common characteristic of coordination compounds. These reactions involve the replacement of the scorpionate ligand or other ancillary ligands attached to the metal center. The specifics of these reactions, such as rate and mechanism, are influenced by several factors including the nature of the metal, the steric and electronic properties of the ligands involved, and the reaction conditions.

For instance, in yttrium complexes bearing tris(oxazolinyl)borato ligands, which are analogous to the tri(imidazolyl)hydroborate system, ligand substitution processes have been studied in detail. nih.gov The exchange of a tetrahydrofuran (B95107) (THF) ligand for a more strongly coordinating phosphine (B1218219) oxide was found to proceed through a dissociative mechanism. nih.gov Similarly, reactions with various amines can lead to the substitution of other ligands to form new amido complexes. nih.gov In the context of Group 12 metals (Zn, Cd, Hg), tris(mercaptoimidazolyl)borate ligands have demonstrated the ability to participate in the exchange of both alkyl and sulfur donor ligands between different metal centers. researchgate.net For example, a cadmium methyl complex can react with dimethylzinc (B1204448) to yield the corresponding zinc methyl complex. researchgate.net

The presence of certain reagents in the reaction medium can also drive ligand substitution. Gold(I) and gold(III) complexes containing N-heterocyclic carbene ligands have been shown to undergo halide exchange reactions in the presence of excess chloride ions, as might be found in a cell culture medium. nih.gov This highlights how the surrounding chemical environment can influence the stability and reactivity of the primary coordination sphere.

Pathways to Carbene Precursors and N-Heterocyclic Carbene Formation

A significant area of reactivity for tri(1H-imidazol-1-yl)hydroborate and its derivatives lies in their transformation into N-heterocyclic carbenes (NHCs). NHCs are a class of stable carbenes that have become ubiquitous as ligands in organometallic chemistry and as organocatalysts. The imidazolyl moieties within the scorpionate framework serve as latent NHCs, which can be generated through specific reaction pathways.

Deprotonation Reactions of Imidazolium-Borate Species

The most common route to generating NHCs from imidazolyl precursors involves a two-step process: alkylation followed by deprotonation. rsc.org In the context of tri(imidazolyl)hydroborate derivatives, this would first involve the alkylation of the nitrogen atoms of the imidazole (B134444) rings to form imidazolium (B1220033) salts. This step transforms the neutral imidazole rings into cationic imidazolium rings, making the proton at the C2 position significantly more acidic.

The subsequent deprotonation of these imidazolium-borate species at the C2 position by a suitable base yields the free N-heterocyclic carbene. rsc.orgnih.gov The choice of base is critical and can range from strong bases like organolithium reagents (e.g., butyllithium) to milder bases, depending on the acidity of the imidazolium proton. pitt.edu This deprotonation step is the key transformation that generates the desired carbene functionality.

Several methods exist for the synthesis of the initial imidazolium salt precursors. nih.gov These include the direct double alkylation of imidazole, which is effective with reactive alkyl halides like benzyl (B1604629) chloride or benzyl bromide. nih.gov Another powerful method is the multi-component reaction involving glyoxal, a primary amine, and a C1 building block to construct the imidazolium ring system. rsc.orgnih.gov

Generation and Reactivity of Carbene-Borate Anions

The deprotonation of the imidazolium-borate species leads to the formation of a unique class of compounds known as carbene-borate anions. In these species, the newly formed N-heterocyclic carbene is directly attached to the borate (B1201080) core. These anionic NHCs are of considerable interest due to their distinct electronic properties. semanticscholar.org

The generation of these carbene-borate anions can also be achieved through other routes, such as the reduction of an NHC-boryl iodide complex. pitt.edu The resulting anions are highly reactive and nucleophilic. pitt.edu They can be trapped with various electrophiles to form new boron-substituted complexes. pitt.edu

Anionic boryl ligands, which are isoelectronic with NHCs, exhibit very strong nucleophilicity and are considered extremely strong bases. wikipedia.org They have a pronounced trans influence due to the strong σ-donation from the boron atom. wikipedia.org The reactivity of these species has been explored in bonding with a wide range of elements, including main group elements and transition metals, and they have shown potential in activating C-H bonds. wikipedia.org

Interconversion of Coordination Modes and Their Chemical Implications

The tri(1H-imidazol-1-yl)hydroborate ligand, like other scorpionate ligands, can coordinate to a metal center in various ways, known as coordination modes or hapticities. The most common modes are κ³ (kappa-3), where all three imidazole nitrogen atoms bind to the metal in a facial arrangement, and κ² (kappa-2), where only two nitrogen atoms are coordinated, leaving one "dangling." The interconversion between these modes can have profound chemical implications.

The flexibility of the ligand to switch between κ³ and κ² coordination allows the metal center to readily open a coordination site. This can be crucial for catalytic activity, as it can facilitate substrate binding and subsequent transformation. For example, rhodium complexes with tris(pyrazolyl)borate ligands have been shown to undergo a change in denticity from κ³ to κ² in the presence of a phosphine ligand. researchgate.net

The preference for a particular coordination mode is influenced by several factors, including the steric bulk of the substituents on the imidazole rings, the size of the metal ion, and the nature of other ligands in the coordination sphere. researchgate.netrsc.org For instance, benzannulation of tris(mercaptoimidazolyl)hydroborate ligands has been shown to promote κ³-coordination. rsc.orgnih.gov In some cases, less common coordination modes like κ¹, where only one nitrogen is bound, or even κ⁰, where the ligand is present as a counter-ion, can be observed. researchgate.netrsc.org A rare κ⁴-S₃H coordination mode, involving the three sulfur donors and the B-H hydrogen, has also been reported for a benzannulated tris(mercaptoimidazolyl)hydroborate complex of potassium. nih.gov

The interconversion of coordination modes can also be triggered by borotropic shifts, where a substituent on the borate backbone migrates. This has been observed in sterically crowded lanthanide complexes with tris(pyrazolyl)borate ligands, leading to a change in the ligand's denticity. nih.gov

Stability and Degradation in Various Chemical Environments

The stability of potassium tri(1H-imidazol-1-yl)hydroborate and its complexes is a critical aspect of their chemistry, determining their suitability for various applications. Generally, the tri(imidazolyl)hydroborate ligand is robust. However, like most organic molecules, it can degrade under certain conditions.

The imidazole moiety itself can be susceptible to degradation. Studies on daclatasvir, a drug containing an imidazole ring, have shown that this heterocycle can undergo base-mediated autoxidation. nih.gov It can also be oxidized in the presence of hydrogen peroxide or radical initiators. nih.gov Furthermore, the imidazole ring can be sensitive to photodegradation in solution. nih.gov

In the context of metal complexes, the stability is also influenced by the strength of the metal-ligand bond. The robust interaction between tris(oxazolinyl)borato ligands and yttrium has been demonstrated, with the ligand remaining coordinated even in the presence of an excess of other potential ligands like phosphine oxide and amines. nih.gov However, in some gold(III) complexes with NHC ligands, reduction to gold(I) species can occur, indicating a potential degradation pathway for the complex. nih.gov

Below is an interactive data table summarizing the reactivity and stability aspects discussed.

| Section | Key Transformation/Property | Influencing Factors | Chemical Implications |

| 5.1. Ligand Exchange | Replacement of scorpionate or ancillary ligands | Metal identity, ligand sterics/electronics, reaction conditions | Formation of new complexes with altered properties |

| 5.2.1. Deprotonation | Formation of NHC from imidazolium-borate | Alkylation of imidazole, choice of base | Generation of versatile N-heterocyclic carbene ligands |

| 5.2.2. Carbene-Borate Anions | Generation of anionic NHC-borate species | Deprotonation or reduction | Highly nucleophilic species for further synthesis |

| 5.3. Coordination Interconversion | Switching between κ³, κ², and other modes | Steric bulk, metal size, other ligands | Creation of open coordination sites for catalysis |

| 5.4. Stability/Degradation | Robustness of the ligand and complexes | pH, oxidizing agents, light, solvent | Defines the operational window for applications |

Vii. Theoretical and Computational Investigations of Tri 1h Imidazol 1 Yl Hydroborate Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic properties of many-electron systems. It is extensively used to study scorpionate ligands and their metal complexes, providing a balance between accuracy and computational cost.

DFT calculations are employed to optimize the geometries of the tri(1H-imidazol-1-yl)hydroborate ligand and its metal complexes, yielding detailed information about their electronic structure and the nature of the chemical bonds.

The geometry of the [BH(Im)₃]⁻ anion is characterized by a central boron atom tetrahedrally bonded to a hydrogen atom and the nitrogen atoms of three imidazole (B134444) rings. Upon coordination to a metal center, the ligand typically acts as a tridentate, facial-capping ligand, a coordination mode that gives scorpionate ligands their name. DFT studies on related imidazolium-borate systems confirm the key structural features. For instance, in N-mesitylimidazolium-trihydridoborate, the N-B bond length was calculated to be 1.5836(16) Å, and the internal angle of the imidazole ring at the carbene carbon (N1-C1-N2) was 110.36(10)°. mdpi.com These values are representative of the bonding environment in such boron-imidazole adducts.

In metal complexes, DFT calculations can elucidate the nature of the metal-ligand bonds. The analysis of bond lengths, bond angles, and Mulliken or Natural Bond Orbital (NBO) charge distributions reveals the extent of electronic donation from the ligand to the metal. For example, studies on oxidovanadium(IV) complexes with imidazole-based drugs have used DFT to confirm geometries and analyze bonding, showing elongation or compression of ligand bonds upon coordination. nih.gov For scorpionate complexes in general, the electronic properties can be finely tuned by modifying substituents on the imidazole rings, which in turn influences the electron-donating ability of the ligand and the resulting stability and reactivity of the complex. nih.gov

Table 1: Representative Calculated Bond Parameters for an Imidazolium-Borate Adduct

| Parameter | Value | Description |

|---|---|---|

| N1-C1 Bond Length | 1.3442 Å | Bond between the non-boron-bound nitrogen and the C2 carbon of the imidazole ring. |

| N2-C1 Bond Length | 1.3207 Å | Bond between the boron-bound nitrogen and the C2 carbon of the imidazole ring. |

| N2-B1 Bond Length | 1.5836 Å | The key bond connecting the imidazole ring to the central boron atom. |

| N1-C1-N2 Bond Angle | 110.36° | The internal angle at the C2 position of the imidazole ring. |

| C1-N2-B1 Bond Angle | 127.91° | The angle describing the geometry of the nitrogen-boron connection. |

Data derived from a related N-mesitylimidazolium-trihydridoborate system as a model. mdpi.com

The rotational lability of the azole rings is a known characteristic of scorpionate ligands. mit.edu This flexibility allows the ligand to adapt to the steric and electronic requirements of different metal centers. However, it can also lead to undesired intermolecular interactions or dimerization in solution. mit.edu Computational models can predict the most stable conformations and the energy barriers between them. For instance, in some scorpionate complexes, the B-H moiety can be directed toward the metal center, leading to a [B-H···M] interaction, or it can point away. core.ac.uk The relative energies of these conformers can be calculated to determine the preferred arrangement.

In a study on platinum group metal complexes with a conformationally locked scorpionate ligand, it was shown that restricting the ligand's flexibility within a metal-organic framework (MOF) can enforce unusual coordination geometries and potentially enhance catalytic activity by preventing intermolecular degradation pathways. mit.edu DFT calculations are crucial in these studies to understand the energetic consequences of such conformational locking.

Computational Modeling of Reaction Mechanisms and Catalytic Cycles

Complexes featuring scorpionate ligands are effective catalysts for a variety of chemical transformations, including polymerization and C-H bond activation. rsc.org Computational modeling, particularly with DFT, is a powerful method for investigating the step-by-step mechanisms of these reactions and for mapping out entire catalytic cycles.

These studies can determine the structures of transition states and intermediates, along with their relative energies, providing a detailed picture of the reaction pathway. For example, DFT has been used to study the mechanism of CO-releasing reactions from manganese carbonyl complexes bearing heteroscorpionate ligands. nih.gov Such calculations help to understand how ligand design influences the rate of CO release.

In the context of C-H activation, computational studies on related systems have explored how the electronic properties of the ancillary ligands can alter the energy profile of the reaction. DFT calculations have shown that decreasing the electron richness of the metal center can disfavor the oxidative addition of a C-H bond, making a σ-methane tautomer more stable. researchgate.net While specific mechanistic studies on tri(1H-imidazol-1-yl)hydroborate are not extensively documented, the principles derived from the broader class of scorpionate ligands are directly applicable. These computational approaches are vital for the rational design of new catalysts with improved efficiency and selectivity. rsc.org

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org The energy, shape, and location of these orbitals are critical for understanding the electronic behavior and reactivity of the tri(1H-imidazol-1-yl)hydroborate ligand and its complexes.

The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilicity. youtube.com The LUMO is the orbital that is most likely to accept electrons, determining its electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical stability and reactivity. nih.gov A small gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

For the [BH(Im)₃]⁻ anion, the HOMO is expected to be localized primarily on the nitrogen lone pairs of the imidazole rings, making these sites nucleophilic and prone to coordinate with metal ions. The LUMO would likely be a π* anti-bonding orbital distributed over the imidazole rings. In metal complexes, the character of the frontier orbitals changes significantly. The HOMO often has a large contribution from the metal d-orbitals, while the LUMO may be a ligand-based π* orbital or a metal-based orbital, depending on the specific metal and other ligands. DFT calculations are essential for visualizing these orbitals and quantifying their energies. Studies on related platinum(II) complexes have shown that the HOMO-LUMO gap can be systematically tuned by adding electron-donating or electron-withdrawing groups to the ligands, allowing for precise control over the complex's electronic and photophysical properties. rsc.org

Prediction of Coordination Preferences and Steric Effects

The tri(1H-imidazol-1-yl)hydroborate ligand is a classic tridentate, facial-capping ("fac") ligand. wikipedia.org However, its coordination behavior can be influenced by the steric bulk of substituents on the imidazole rings and the nature of the metal center. Computational methods are invaluable for predicting these coordination preferences and quantifying the steric environment around the metal.

One of the most common metrics for quantifying steric bulk is the "percent buried volume" (%Vbur). This value represents the percentage of the volume of a sphere around the metal center that is occupied by the ligand. Another related metric is the G-parameter, which describes the global steric profile of the ligand. These parameters can be calculated from the DFT-optimized geometries of the complexes. nih.gov

Computational studies have systematically compared the steric effects of different scorpionate ligands. By changing the substituents on the azolyl rings (e.g., from methyl to tert-butyl), the steric hindrance around the metal can be precisely controlled. researchgate.net This, in turn, affects the stability of the complex, the accessibility of the metal center to substrates, and the ultimate catalytic activity. For example, computational analysis of dinuclear copper complexes with related naphthyridine-based ligands showed that even subtle changes in the ligand backbone, such as replacing a C-C bond with a C-O bond, can measurably reduce the steric pressure around the binding site. nih.govchemrxiv.org These predictive capabilities allow for the rational design of ligands to achieve specific coordination geometries and catalytic outcomes.

Table 2: Comparison of Calculated Steric Parameters for Related Dinuclear Pincer Complexes

| Complex | Buried Volume (%Vbur) | G-Parameter (%) |

|---|---|---|

| iPr(PNNP)Cu₂Cl₂ | 43.2 | 46.4 |

| iPr(PONNOP)Cu₂Cl₂ | 41.8 | 45.9 |

| tBu(PNNP)Cu₂Cl₂ | 47.7 | 51.9 |

| tBu(PONNOP)Cu₂Cl₂ | 45.5 | 49.8 |

| Ph(PNNP)Cu₂Cl₂ | 41.3 | 43.0 |

| Ph(PONNOP)Cu₂Cl₂ | 39.5 | 42.1 |

This table illustrates how computational methods quantify steric differences between related ligand systems, where PNNP and PONNOP represent different ligand backbones. A lower %Vbur indicates less steric bulk. Data from related dinuclear pincer systems. nih.govchemrxiv.org

Viii. Future Research Directions and Emerging Applications

Design and Synthesis of Novel Imidazolylhydroborate Ligand Architectures

The foundation of advancing poly(imidazolyl)borate chemistry lies in the ability to design and synthesize new ligand architectures with tailored steric and electronic properties. While the parent hydrotris(imidazol-1-yl)borate is well-established, future efforts are directed towards creating more complex and functionalized derivatives.

One promising approach involves the synthesis of "heteroscorpionate" ligands, where different types of azolyl groups or other donor moieties are incorporated alongside the imidazole (B134444) rings. core.ac.uk This allows for fine-tuning of the coordination environment around a metal center. Research into tris(carbene)borate ligands, which feature N-heterocyclic carbene (NHC) donors like imidazol-2-ylidenes, represents a significant evolution. nih.gov These ligands are generally stronger electron donors than their pyrazolyl or imidazolyl counterparts, which can dramatically influence the properties of the resulting metal complexes. nih.govmdpi.com

Synthetic strategies are also evolving. While traditional methods involve the reaction of potassium borohydride (B1222165) with the appropriate azole in molten state or high-boiling solvents, newer techniques offer greater control and efficiency. nih.govwikipedia.org Microwave-assisted synthesis, for example, has been shown to reduce reaction times and improve yields for related scorpionate ligands. mdpi.com Furthermore, the development of zwitterionic imidazolium (B1220033) borate (B1201080) species opens pathways to new borate-NHC adducts and carbene precursors. mdpi.com

Future work will likely focus on incorporating functional groups directly onto the imidazole rings or the boron bridgehead to introduce specific functionalities, such as chirality, redox-active centers, or sites for post-synthetic modification.

Table 1: Comparison of Emerging Scorpionate Ligand Architectures

| Ligand Type | Key Feature | Synthetic Approach | Potential Application | Reference |

|---|---|---|---|---|

| Heteroscorpionates | Multiple, distinct donor groups (e.g., pyrazole (B372694), triazole, pyridine) | Stepwise addition of different heterocycles to a boron source. | Fine-tuning of electronic and steric properties for specific catalytic reactions. | core.ac.uknih.gov |

| Tris(carbene)borates | Stronger electron-donating N-heterocyclic carbene (NHC) donors. | Deprotonation of tris(imidazolium)hydroborane dications. | Stabilization of unusual metal oxidation states; enhanced catalytic activity. | nih.gov |

| Functionalized Ligands | Appended groups (e.g., carboxylates, redox-active moieties). | Use of pre-functionalized imidazoles in the primary synthesis. | Creation of water-soluble catalysts; development of sensors or redox-switchable systems. | chemistryviews.org |

| Zwitterionic Adducts | Imidazolium cation paired with a borate anion. | Reaction of N-substituted imidazoles with borane (B79455) adducts (e.g., BH₃•THF). | Precursors for novel borate-NHC complexes and materials. | mdpi.com |

Exploration of New Catalytic Transformations and Process Optimization

Complexes based on imidazolylhydroborate and related scorpionate ligands are effective catalysts for a range of chemical transformations. A key future direction is the expansion of their catalytic repertoire. While applications in polymerization and oxidation are known, new frontiers are being explored. wikipedia.org For instance, copper(I) complexes with related tris(pyrazolyl)methane ligands have shown high efficiency in olefin cyclopropanation reactions. mit.edu

The development of pyridone-borane systems, which can be considered intramolecular frustrated Lewis pairs, has enabled the reversible activation of dihydrogen and subsequent catalysis of reactions like the semihydrogenation of alkynes and hydroboration. youtube.com This demonstrates the potential for borate-based ligands to participate directly in catalytic cycles beyond simply acting as spectator ligands.

Process optimization is another critical area. This includes the development of catalysts that operate under milder conditions, with higher turnover numbers and greater selectivity. For example, the steric bulk afforded by substituents on the imidazole rings can prevent the formation of catalytically inactive ML₂ complexes and create open coordination sites necessary for substrate binding and activation. wikipedia.orgmit.edu The immobilization of these homogeneous catalysts onto solid supports, such as in a metal-organic framework (MOF), provides a pathway to creating robust, recyclable heterogeneous catalysts, combining the high activity of molecular complexes with the practical advantages of solid-state systems. mit.edu

Future research will focus on designing imidazolylhydroborate complexes for challenging transformations such as C-H activation and functionalization, and small molecule activation (e.g., CO₂, N₂). mit.edu

Advanced Materials Science Applications beyond MOFs

The unique structural and electronic properties of metal complexes containing tri(imidazolyl)hydroborate and analogous ligands make them attractive building blocks for advanced materials, extending beyond the well-explored field of Metal-Organic Frameworks (MOFs).

One emerging area is the creation of liquid-crystalline nanoparticles . By functionalizing the surface of inorganic nanoparticles (e.g., TiO₂) with mesogenic (liquid-crystal-forming) ligands, it is possible to create hybrid materials that exhibit thermotropic liquid-crystalline phases. beilstein-journals.org These materials combine the properties of the inorganic core with the processability and self-healing nature of liquid crystals, potentially leading to addressable 2-D and 3-D nano-assemblies with anisotropic optical or electronic properties. beilstein-journals.org

Another promising application is in sensor technology . The sensitivity of surface plasmon resonance (SPR) sensors can be enhanced by incorporating high-refractive-index materials. Borate-containing compounds, such as bismuth tri-borate, have been theoretically incorporated into SPR sensor designs to improve performance in detecting pesticides and other analytes. researchgate.net This suggests that metal-borate complexes with tunable properties could be integrated into sensing platforms.

Furthermore, the ability of scorpionate ligands to stabilize various metal centers is crucial for applications like olefin polymerization catalysis . wikipedia.org The robust coordination and tunable steric bulk of the ligand are key to controlling polymer properties.

Development of Water-Soluble Analogs for Aqueous Phase Catalysis and Bioinorganic Models

A significant thrust in future research is the development of water-soluble analogs of tri(imidazolyl)hydroborate ligands. This is crucial for applications in green chemistry, enabling catalysis in aqueous media, and for creating biologically relevant model compounds. researchgate.netulisboa.pt

Solubility in water is typically achieved by introducing hydrophilic functional groups to the ligand periphery. For example, the synthesis of bis(4-carboxylpyrazol-1-yl)acetic acid, a heteroscorpionate ligand, was designed specifically to improve the water solubility of its metal complexes by adding peripheral carboxyl groups. chemistryviews.org These groups can be deprotonated in aqueous buffer solutions, rendering the entire complex soluble. chemistryviews.org Similarly, water-soluble C-scorpionates like tris(1H-pyrazol-1-yl)methane sulfonate (TPMS) have been used to generate hydrophilic metal complexes for catalysis and biological studies. researchgate.net

In bioinorganic chemistry, the tripodal arrangement of three imidazole donors is an excellent mimic for the {His}₃ facial triad (B1167595) found at the active sites of many metalloenzymes, such as carbonic anhydrase and zinc-dependent hydrolases. hhu.denih.gov Water-soluble zinc complexes with tris(imidazolyl) ligands can thus serve as structural and functional models for these enzyme active sites. nih.gov The study of these model systems, including their interaction with substrates or the protonation state of coordinated water molecules, provides valuable insights into the mechanisms of their biological counterparts. nih.gov

Table 2: Strategies for Water-Solubilization of Scorpionate Ligands

| Strategy | Example Ligand/Functional Group | Resulting Property | Application Area | Reference |

|---|---|---|---|---|

| Peripheral Carboxyl Groups | bis(4-carboxylpyrazol-1-yl)acetic acid | Soluble in phosphate-buffered saline (PBS) upon deprotonation. | Bioinorganic modeling, potential drug delivery. | chemistryviews.org |

| Sulfonate Groups | tris(1H-pyrazol-1-yl)methane sulfonate (TPMS) | High water solubility. | Aqueous phase catalysis, biological applications. | researchgate.net |

| Hydroxyl Groups | tris(1H-pyrazol-1-yl)ethanol (TPMOH) | Increased hydrophilicity. | Catalytic transformations in aqueous media. | researchgate.net |

Investigation of Redox Properties and Electron Transfer Processes

The electronic character of the tri(imidazolyl)hydroborate ligand profoundly influences the redox properties of its metal complexes. Understanding and controlling these properties is key to designing systems for electron transfer applications and redox catalysis.

The donor strength of the scorpionate ligand directly impacts the redox potential of the coordinated metal center. For instance, spectroscopic data indicates that a hydrotris(triazolyl)borate ligand is more electron-withdrawing than the related hydrotris(pyrazolyl)borate ligand, which affects the properties of their respective molybdenum carbonyl complexes. capes.gov.br The even more strongly donating tris(imidazolylidenyl)borate ligands can stabilize metal centers and significantly alter their electronic and redox behavior. mdpi.com

Cyclic voltammetry is a key technique for probing these properties. Studies on tungsten carbyne complexes show that the redox events are heavily influenced by the nature of the tripodal ligand. mdpi.com In some cases, electron transfer processes can induce further chemical reactions, such as the autoreduction of Cu(II) to Cu(I) in complexes with specific imidazo-phenanthroline derivatives, driven by the formation of an intense metal-to-ligand charge transfer (MLCT) band.

Future research will focus on the systematic study of proton-coupled electron transfer (PCET) processes in these systems. nih.gov PCET is fundamental to many catalytic cycles, and understanding the interplay of proton and electron movement can inform the design of more efficient electrocatalysts. By rationally modifying the ligand architecture—for example, by changing substituents on the imidazole rings—it is possible to tune the redox potentials and control electron transfer pathways for specific applications.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for potassium tri(1H-imidazol-1-yl)hydroborate, and how can purity be validated?

- Methodological Answer : Synthesis typically involves reacting potassium borohydride with imidazole derivatives under inert atmospheres. A reflux system with tetrahydrofuran (THF) as a solvent at 60–80°C for 24–48 hours is commonly used . Purity validation requires nuclear magnetic resonance (NMR) spectroscopy (¹¹B and ¹H) to confirm the absence of unreacted imidazole or borohydride byproducts. X-ray diffraction (XRD) can verify crystallinity, while elemental analysis ensures stoichiometric accuracy .

Q. How does the stability of this compound vary under different storage conditions (e.g., humidity, temperature)?

- Methodological Answer : this compound is hygroscopic and sensitive to hydrolysis. Storage in anhydrous solvents (e.g., THF or DMF) under argon at 2–8°C is recommended . Stability tests involve thermogravimetric analysis (TGA) to assess decomposition temperatures and Karl Fischer titration to monitor moisture uptake over time. Exposure to ambient humidity leads to rapid boron-oxygen bond formation, detectable via infrared (IR) spectroscopy .